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Compound of Interest

Compound Name: EN219

Cat. No.: B2610871

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of two prominent covalent inhibitors of the E3 ubiquitin ligase
RNF114: the synthetic compound EN219 and the natural product nimbolide. This document
outlines their mechanisms of action, comparative potency, selectivity, and the experimental
methodologies used to characterize them.

RNF114 is an E3 ubiquitin ligase that plays a critical role in various cellular processes,
including cell cycle regulation, DNA damage response, and immune signaling. Its dysregulation
has been implicated in diseases such as cancer, making it an attractive therapeutic target. Both
EN219 and nimbolide have emerged as valuable tool compounds for studying RNF114 function
and as starting points for the development of novel therapeutics, including proteolysis-targeting
chimeras (PROTACS).

Performance Comparison

A guantitative comparison of EN219 and nimbolide reveals key differences in their potency and
established selectivity profiles.
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Parameter EN219 Nimbolide Reference
Synthetic Covalent Natural Product
Type _ _ [1][2]
Ligand (Terpenoid)
Target Residue Cysteine 8 (C8) Cysteine 8 (C8) [11[2]
Not explicitly reported
IC50 vs. RNF114 470 nM _ [1]
in a comparable assay
Moderately selective.
Off-targets identified o )
] ) - Broad reactivity with
o via proteomic profiling, ] )
Selectivity multiple protein [1][3]

but no other E3
ligases were among

the top hits.

targets.

Key Cellular Effects

Inhibits RNF114-
mediated
autoubiquitination and
p21 ubiquitination.
Used as an RNF114
recruiter in PROTACs
to degrade targets like
BRD4 and BCR-ABL.

Inhibits RNF114-
mediated p21
ubiquitination, leading
to p21 stabilization.
Induces PARP1
trapping by preventing
its RNF114-mediated

ubiquitination and

[1]141[5]

removal from DNA

damage sites.

Mechanism of Action and Signaling Pathways

Both EN219 and nimbolide exert their inhibitory effect by covalently modifying a highly reactive
cysteine residue (C8) located in a functionally important, intrinsically disordered region of
RNF114.[1][2] This modification disrupts the ability of RNF114 to recognize and ubiquitinate its
substrates.

RNF114-Mediated p21 Ubiquitination and its Inhibition

RNF114 is a key regulator of the tumor suppressor protein p21 (also known as CDKN1A).[6] By
ubiquitinating p21, RNF114 targets it for proteasomal degradation, thereby promoting cell cycle

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://nomuraresearchgroup.com/wp-content/uploads/2021/01/Luo-Spradlin-Maimone-Nomura-et-al-2021-Cell-Chem-Biol.pdf
https://pubmed.ncbi.nlm.nih.gov/31209351/
https://nomuraresearchgroup.com/wp-content/uploads/2021/01/Luo-Spradlin-Maimone-Nomura-et-al-2021-Cell-Chem-Biol.pdf
https://pubmed.ncbi.nlm.nih.gov/31209351/
https://nomuraresearchgroup.com/wp-content/uploads/2021/01/Luo-Spradlin-Maimone-Nomura-et-al-2021-Cell-Chem-Biol.pdf
https://nomuraresearchgroup.com/wp-content/uploads/2021/01/Luo-Spradlin-Maimone-Nomura-et-al-2021-Cell-Chem-Biol.pdf
https://escholarship.org/uc/item/20f8281m
https://nomuraresearchgroup.com/wp-content/uploads/2021/01/Luo-Spradlin-Maimone-Nomura-et-al-2021-Cell-Chem-Biol.pdf
https://www.biorxiv.org/content/10.1101/2022.10.04.510815.full
https://www.researchgate.net/figure/Nimbolide-inhibits-RNF114-activity-through-disrupting-substrate-recognition-a-b-RNF114_fig4_333830010
https://www.benchchem.com/product/b2610871?utm_src=pdf-body
https://nomuraresearchgroup.com/wp-content/uploads/2021/01/Luo-Spradlin-Maimone-Nomura-et-al-2021-Cell-Chem-Biol.pdf
https://pubmed.ncbi.nlm.nih.gov/31209351/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=RNF114
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2610871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

progression.[6] Both EN219 and nimbolide, by inhibiting RNF114, block this process, leading to
the stabilization and accumulation of p21.[1][5] This, in turn, can induce cell cycle arrest.
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Inhibition of RNF114-mediated p21 degradation.

RNF114's Role in the DNA Damage Response and
PARP1 Trapping

In response to DNA damage, PARPL1 is recruited to the site of injury and synthesizes poly(ADP-
ribose) (PAR) chains, a process known as PARylation.[4][7] RNF114 is then recruited to these
PARylated proteins and ubiquitinates PARP1, leading to its removal from the chromatin and
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subsequent degradation.[4] Nimbolide's inhibition of RNF114 blocks this removal process,
resulting in the "trapping” of PARP1 on the DNA.[4] This PARP1 trapping is a key mechanism
of cytotoxicity for PARP inhibitors, particularly in cancers with deficiencies in homologous
recombination repair, such as those with BRCA mutations.[4]
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Nimbolide-induced PARP1 trapping via RNF114 inhibition.
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Experimental Protocols

The characterization of EN219 and nimbolide as RNF114 inhibitors has relied on several key

experimental techniques.

Competitive Activity-Based Protein Profiling (ABPP) for
Inhibitor Screening

This method was instrumental in the discovery of EN219.[1] It allows for the screening of

covalent ligands against a specific protein target within a complex proteome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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